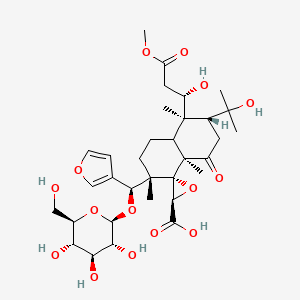

![molecular formula C24H30O3 B14076812 (10R,14S,15S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione](/img/structure/B14076812.png)

(10R,14S,15S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

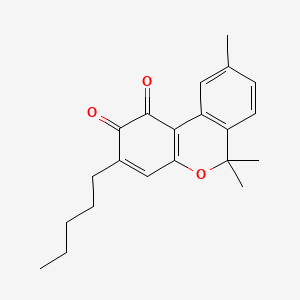

Drospirenone is a synthetic progestin used primarily in oral contraceptives and hormone replacement therapy. It is an analog of spironolactone and exhibits antiandrogenic and antimineralocorticoid properties. Drospirenone is often combined with estrogens such as ethinyl estradiol or estetrol to prevent pregnancy and manage menopausal symptoms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Drospirenone is synthesized from spironolactone through a series of chemical reactions. The process involves the reduction of spironolactone to 1,2-dihydrospirorenone, followed by the formation of drospirenone through a series of oxidation and cyclization reactions .

Industrial Production Methods

In industrial settings, drospirenone is produced using high-efficiency synthetic routes that ensure high yield and purity. The process typically involves the use of advanced chromatographic techniques for purification and quality control .

Analyse Chemischer Reaktionen

Types of Reactions

Drospirenone undergoes various chemical reactions, including:

Oxidation: Conversion of drospirenone to its oxidized forms.

Reduction: Reduction of drospirenone to its reduced forms.

Substitution: Substitution reactions involving the replacement of functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of drospirenone, which are often used in further synthetic applications .

Wissenschaftliche Forschungsanwendungen

Drospirenone has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of steroidal synthesis and reactivity.

Biology: Investigated for its effects on cellular processes and hormone regulation.

Medicine: Widely used in oral contraceptives and hormone replacement therapy to manage reproductive health and menopausal symptoms .

Industry: Employed in the pharmaceutical industry for the development of new contraceptive formulations and hormone therapies .

Wirkmechanismus

Drospirenone exerts its effects by binding to the progesterone receptor, thereby inhibiting the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. This reduces the frequency of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) pulses, preventing ovulation. Additionally, drospirenone alters the consistency of cervical mucus, making it difficult for sperm to reach the uterus .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Norethindrone: A first-generation progestin with androgenic activity.

Levonorgestrel: A second-generation progestin with potent progestational activity.

Desogestrel: A third-generation progestin with minimal androgenic activity.

Dienogest: A fourth-generation progestin with antiandrogenic properties

Uniqueness of Drospirenone

Drospirenone is unique among progestins due to its antimineralocorticoid and antiandrogenic properties. Unlike other progestins, it is derived from 17α-spirolactone rather than 19-nortestosterone, giving it a distinct pharmacological profile. This makes drospirenone particularly effective in managing conditions like acne and hirsutism, which are influenced by androgen levels .

Eigenschaften

Molekularformel |

C24H30O3 |

|---|---|

Molekulargewicht |

366.5 g/mol |

IUPAC-Name |

(10R,14S,15S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione |

InChI |

InChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13?,14?,15?,16?,18?,20?,21?,22-,23+,24+/m1/s1 |

InChI-Schlüssel |

METQSPRSQINEEU-RIAJQUHVSA-N |

Isomerische SMILES |

C[C@]12CCC(=O)C=C1C3CC3C4C2CC[C@]5(C4C6CC6[C@@]57CCC(=O)O7)C |

Kanonische SMILES |

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

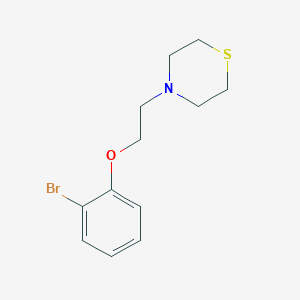

![[2-(Octan-2-yl)phenoxy]acetic acid](/img/structure/B14076819.png)